molecular formula C18H21N3O6S B6621693 3,4-dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline

3,4-dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline

Cat. No.: B6621693
M. Wt: 407.4 g/mol
InChI Key: AXWQUOYTIDEERU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline typically involves multi-step organic reactions. One common approach is to start with 3,4-dimethoxyaniline, which undergoes nitration to introduce the nitro group. Subsequent steps involve sulfonylation and the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3,4-Dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl and pyrrolidine groups can interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyaniline: A precursor in the synthesis of the target compound.

    2-Nitroaniline: Shares the nitroaniline core structure.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring.

Uniqueness

3,4-Dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O6S/c1-26-17-8-5-13(11-18(17)27-2)19-15-7-6-14(12-16(15)21(22)23)28(24,25)20-9-3-4-10-20/h5-8,11-12,19H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWQUOYTIDEERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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